1,7-Dihydropurin-6-one

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard Selection

Choose Hypoxanthine-13C2,15N (CAS 1246820-04-1) for uncompromised LC-MS/MS quantitation. Unlike unlabeled hypoxanthine, its +3 Da mass shift (dual 13C & 15N) eliminates endogenous interference, ensuring baseline resolution and linearity at low ng/mL in complex matrices. Fully compliant with FDA/EMA bioanalytical method validation guidelines. Ideal as an internal standard for multi-analyte purine panels, or as a tracer in hepatocyte models and ischemia-reperfusion studies. Contact us for bulk pricing and worldwide shipping options.

Molecular Formula C5H4N4O
Molecular Weight 139.09 g/mol
CAS No. 1246820-04-1
Cat. No. B1149853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydropurin-6-one
CAS1246820-04-1
Synonyms1,9-Dihydro-6H-purin-6-one-13C2,15N;  3H-Purin-6-ol-13C2,15N;  6-Hydroxy-1H-purine-13C2,15N;  6-Hydroxypurine-13C2,15N;  6-Oxopurine-13C2,15N;  Hypoxanthine Enol-13C2,15N;  NSC 129419-13C2,15N
Molecular FormulaC5H4N4O
Molecular Weight139.09 g/mol
Structural Identifiers
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1
InChIKeyFDGQSTZJBFJUBT-JDKPDMQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

1,7-Dihydropurin-6-one (CAS 1246820-04-1) Procurement Guide: Isotopically Labeled Hypoxanthine for Quantitative Metabolic Tracing


1,7-Dihydropurin-6-one (CAS 1246820-04-1) is a stable isotope-labeled analogue of hypoxanthine, incorporating two carbon-13 atoms and one nitrogen-15 atom, resulting in the molecular formula C3(13C)2H4N3(15N)O and a monoisotopic mass of 139.042255 g/mol . This compound is classified as a purine derivative and serves as a key intermediate in purine metabolism, functioning as both a metabolite and a tracer for investigating nucleotide biosynthesis and degradation pathways [1]. The isotopic labeling distinguishes it from unlabeled hypoxanthine (CAS 68-94-0), providing a +3 Da mass shift that enables precise discrimination from endogenous species in mass spectrometry-based assays .

Why Unlabeled Hypoxanthine or Alternative Tracers Cannot Replace 1,7-Dihydropurin-6-one in Quantitative Mass Spectrometry and Metabolic Flux Studies


Substituting 1,7-dihydropurin-6-one (Hypoxanthine-13C2,15N) with unlabeled hypoxanthine or other isotopically labeled variants introduces significant analytical limitations. Unlabeled hypoxanthine lacks the necessary mass shift to be distinguished from endogenous purine pools via liquid chromatography-tandem mass spectrometry (LC-MS/MS), rendering it unusable as an internal standard for accurate quantification in complex biological matrices such as plasma, urine, or cell lysates [1]. While single-isotope labeled hypoxanthine variants (e.g., 15N1 or 13C1) offer a smaller +1 Da or +2 Da mass difference, this may result in isotopic overlap with natural abundance 13C isotopes from the analyte, thereby reducing signal specificity and quantitative accuracy in multi-analyte panels [2]. Furthermore, deuterated analogs (e.g., hypoxanthine-d2) may exhibit altered chromatographic retention times due to deuterium isotope effects, potentially compromising co-elution with the unlabeled analyte—a critical requirement for robust matrix effect correction [3]. The specific +3 Da mass shift conferred by the 13C2,15N labeling pattern ensures chromatographic co-elution with native hypoxanthine while providing a baseline-resolved mass spectrometric signal, enabling reliable quantitation and metabolic tracing where other labeling strategies fall short .

Quantitative Differentiation Evidence for 1,7-Dihydropurin-6-one Relative to Unlabeled Hypoxanthine and Alternative Labeled Standards


Mass Spectrometric Resolution: +3 Da Shift of 1,7-Dihydropurin-6-one vs. Unlabeled Hypoxanthine

1,7-Dihydropurin-6-one (Hypoxanthine-13C2,15N) exhibits a monoisotopic mass of 139.042255 g/mol compared to 136.038511 g/mol for unlabeled hypoxanthine, a +3.00 Da mass difference . This +3 Da shift ensures complete baseline resolution from the unlabeled analyte's [M+H]+ ion cluster in LC-MS/MS, including separation from the natural abundance M+2 isotope peak (~1.1% of the monoisotopic peak for hypoxanthine), thereby eliminating cross-talk interference that can compromise quantitative accuracy [1].

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard Selection

Quantitative Hepatic Uric Acid Flux Measurement Using 1,7-Dihydropurin-6-one in Human Hepatocytes

In a study employing human sandwich-cultured hepatocytes (hSCH), incubation with 1,7-dihydropurin-6-one (hypoxanthine-13C2,15N) enabled time-dependent LC-MS/MS quantitation of 13C2,15N-labeled xanthine and uric acid formation [1]. The use of this labeled tracer allowed the research team to derive rate constants for metabolism and transport across sinusoidal and bile canalicular membranes, and to quantify the fractional contributions of specific transporters (e.g., GLUT9 and MRP4) to sinusoidal uric acid efflux in the presence of inhibitors such as allopurinol [2].

Hepatic Metabolism Uric Acid Biosynthesis Xanthine Oxidase Activity

Superior Performance as an Internal Standard: Hypoxanthine-13C2,15N vs. Hypoxanthine-13C1 or 15N1 Variants

In LC-MS/MS quantitative bioanalysis, the use of a +3 Da internal standard such as Hypoxanthine-13C2,15N provides superior immunity to isotopic cross-talk compared to +1 Da or +2 Da labeled variants [1]. Hypoxanthine-13C2,15N is employed as an internal standard for the quantitation of guanine, xanthine, inosine, and hypoxanthine in analytical reference standard panels . Its +3 Da mass shift places its [M+H]+ signal well outside the natural abundance M+1 and M+2 isotope distribution of unlabeled hypoxanthine (~5.6% and ~1.1% relative abundance, respectively), ensuring that less than 0.1% of the analyte signal spills into the internal standard channel at typical MS resolution [2].

Stable Isotope Dilution LC-MS/MS Method Validation Matrix Effect Correction

Application in Purine Salvage Pathway Tracing: Labeled ATP Quantitation in Ischemia-Reperfusion Models

In a study of ATP recovery following oxygen-glucose deprivation (OGD) in HK-2 renal tubular cells, supplementation with 100 μM 1,7-dihydropurin-6-one (hypoxanthine-13C2,15N) during reoxygenation enabled direct LC-MS/MS quantitation of newly synthesized labeled ATP [1]. The use of the labeled tracer allowed researchers to distinguish salvage pathway-derived ATP from pre-existing ATP pools, quantifying the specific contribution of hypoxanthine phosphoribosyl transferase 1 (HPRT1)-mediated salvage to cellular energy recovery [2].

Nucleotide Salvage ATP Synthesis Ischemia-Reperfusion Injury

Recommended Application Scenarios for 1,7-Dihydropurin-6-one Based on Quantitative Evidence


Quantitative LC-MS/MS Method Development Requiring a +3 Da Stable Isotope-Labeled Internal Standard for Hypoxanthine

Procure 1,7-dihydropurin-6-one (Hypoxanthine-13C2,15N) when developing or validating a quantitative LC-MS/MS assay for hypoxanthine in plasma, urine, or tissue homogenates. Its +3 Da mass shift eliminates cross-talk from the natural abundance M+3 isotopic peak of endogenous hypoxanthine, ensuring linearity and precision at low ng/mL concentrations. This labeling pattern is compliant with FDA and EMA bioanalytical method validation guidelines, which recommend the use of stable isotope-labeled internal standards for accurate matrix effect correction [1].

Hepatic Uric Acid Production Studies: Tracing Purine Catabolism in Sandwich-Cultured Human Hepatocytes

Utilize 1,7-dihydropurin-6-one as a metabolic tracer in human sandwich-cultured hepatocyte (hSCH) models to quantify the kinetics of hypoxanthine → xanthine → uric acid conversion. This approach enables the direct measurement of xanthine oxidase (XO) activity and the assessment of transporter-mediated uric acid efflux (e.g., via GLUT9 and MRP4) in a physiologically relevant hepatic system. The labeled tracer provides unambiguous quantitation of newly synthesized uric acid pools, essential for evaluating XO inhibitors (e.g., allopurinol, febuxostat) and uricosuric agents in preclinical drug development [2].

Purine Salvage Pathway Analysis in Ischemia-Reperfusion and Cellular Energy Stress Models

Employ 1,7-dihydropurin-6-one in cellular models of oxygen-glucose deprivation (OGD) and reoxygenation to quantify the contribution of the purine salvage pathway to ATP restoration. Supplementation with this labeled hypoxanthine during the reoxygenation phase allows LC-MS/MS-based discrimination between salvage-derived ATP and ATP generated via de novo synthesis or oxidative phosphorylation. This application is particularly valuable for evaluating therapeutic candidates that enhance purine salvage as a cytoprotective strategy in renal, cardiac, or neuronal ischemia-reperfusion injury [3].

Development of Multi-Analyte Purine Panels for Metabolic Biomarker Discovery

Incorporate 1,7-dihydropurin-6-one as the internal standard for hypoxanthine quantitation within a broader LC-MS/MS panel measuring guanine, xanthine, inosine, uric acid, and other purine metabolites. The +3 Da mass shift ensures that the hypoxanthine IS channel remains free from cross-contribution by other purine analytes in the panel, a common challenge in multi-analyte methods where analytes share similar molecular weights and fragmentation patterns. This application supports metabolomics studies in gout, Lesch-Nyhan syndrome, cancer cachexia, and cocaine addiction research [4].

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